3-(2-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(2-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . Industrial production methods typically follow similar synthetic routes but may involve scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
3-(2-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and pathways.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
3-(2-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific structural features and biological activities. Similar compounds include:
3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Known for its antimicrobial activity.
Thiazolo[3,2-b][1,2,4]triazole: Used in the synthesis of functionalized materials.
Triazolo[1,5-a]pyrimidine: Exhibits diverse pharmacological activities.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C17H13ClN4OS |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H13ClN4OS/c1-23-12-8-6-11(7-9-12)15-10-24-17-20-19-16(22(17)21-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3 |
InChI Key |
RLDGLFZJWXHRPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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